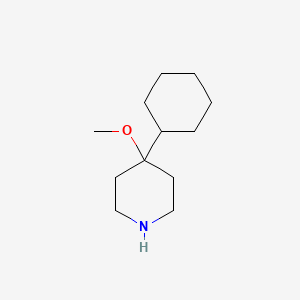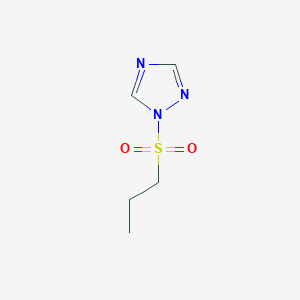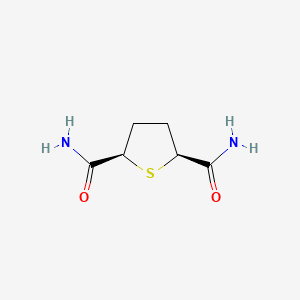
4-Cyclohexyl-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-4-methoxypiperidine is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is characterized by a piperidine ring substituted with a cyclohexyl group and a methoxy group, making it a unique structure within the piperidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4-methoxypiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methoxyacetaldehyde in the presence of a suitable catalyst to form the desired piperidine derivative . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and purification steps. The use of composite catalysts, such as alkyl aluminum chloride-magnesium chloride complexes, can enhance the efficiency of the cyclization reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyl-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidines.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-4-methoxypiperidine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
4-Methoxypiperidine: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the piperidine ring.
Uniqueness: 4-Cyclohexyl-4-methoxypiperidine is unique due to the presence of both the cyclohexyl and methoxy groups on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
4-cyclohexyl-4-methoxypiperidine |
InChI |
InChI=1S/C12H23NO/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h11,13H,2-10H2,1H3 |
Clave InChI |
CCHOGYYJCAJSDN-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCNCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051399.png)


![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)

![(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)


![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
